2-(2-Chloroethoxy)acetyl chloride (CAS No: 39229-33-9) is a compound investigated for its potential to lower cholesterol and triglyceride levels in humans. Research suggests it acts as a lipase inhibitor [].
2-(2-Chloroethoxy)acetyl Chloride is an organic compound with the molecular formula . It is characterized by the presence of both an acetyl chloride and a chloroethoxy group, making it a versatile intermediate in organic synthesis. This compound is typically a colorless liquid that is highly reactive, particularly due to the presence of the acetyl chloride moiety, which can participate in various nucleophilic substitution reactions.
Research suggests 2-(2-Chloroethoxy)acetyl chloride might act as a lipase inhibitor []. Lipases are enzymes responsible for breaking down triglycerides and cholesterol in the body. Inhibiting these enzymes could potentially lower blood lipid levels. However, the exact mechanism by which this compound interacts with lipases is not well-understood and requires further investigation [].
2-(2-Chloroethoxy)acetyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Here are some potential hazards:
The synthesis of 2-(2-Chloroethoxy)acetyl Chloride can be achieved through several methods:
2-(2-Chloroethoxy)acetyl Chloride finds applications primarily in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals. Its ability to introduce chloroethyl and acetyl functionalities makes it valuable in synthesizing complex molecules used in medicinal chemistry and material science.
Several compounds share structural similarities with 2-(2-Chloroethoxy)acetyl Chloride. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Acetyl Chloride | Acyl chloride | Simple structure; widely used for acylation |
Chloroacetic Acid | Carboxylic acid | Strongly acidic; used in herbicides |
Ethyl Chloroacetate | Ester | Less reactive than acetyl chloride; used in synthesis |
3-Chloropropionyl Chloride | Acyl chloride | Contains a longer carbon chain; different reactivity |
1-Chloro-2-propanol | Alcohol | Less reactive; used as a solvent |
What sets 2-(2-Chloroethoxy)acetyl Chloride apart from these compounds is its dual functionality—combining both chloroethyl and acetyl groups—which allows for diverse synthetic pathways and applications not possible with simpler acyl chlorides or carboxylic acids alone. Its unique structure facilitates specific reactions that can lead to novel compounds in pharmaceutical development and material science.
Corrosive;Irritant